3,9-Perylenedicarboxylic acid is an organic compound characterized by the molecular formula . This compound is a derivative of perylene, a polycyclic aromatic hydrocarbon, featuring two carboxylic acid groups located at the 3 and 9 positions of the perylene core. Known for its unique optical and electronic properties, 3,9-perylenedicarboxylic acid is utilized in various scientific and industrial applications, particularly in the fields of organic electronics and dye chemistry .
3,9-Perylenedicarboxylic acid is classified under organic compounds, specifically as a dicarboxylic acid. It can be sourced from the oxidation of perylene or through synthetic routes involving other chemical reactions. The compound is recognized for its potential in producing organic semiconductors and dyes due to its excellent thermal stability and charge carrier mobility .
The synthesis of 3,9-perylenedicarboxylic acid typically involves the oxidation of perylene using potassium permanganate in an alkaline medium. The general procedure is as follows:
This method highlights a straightforward approach to synthesizing 3,9-perylenedicarboxylic acid while ensuring high yields and purity.
The molecular structure of 3,9-perylenedicarboxylic acid consists of a perylene core with two carboxylic acid groups positioned at the 3 and 9 carbon atoms. This specific substitution pattern imparts distinct optical properties, making it valuable for applications requiring precise control over molecular interactions.
3,9-Perylenedicarboxylic acid participates in various chemical reactions:
The major products from these reactions include:
The mechanism of action for 3,9-perylenedicarboxylic acid primarily relates to its role in organic electronics. The compound exhibits high charge carrier mobility and thermal stability, making it suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
The primary target involves enhancing electron transport within organic electronic materials.
The compound's structure allows for effective electron transfer processes due to its conjugated system.
In applications related to electron transport materials, this compound influences pathways that enhance energy transfer efficiency.
While primarily used in industrial applications, studies indicate high gastrointestinal absorption with low skin permeability .
These properties make 3,9-perylenedicarboxylic acid suitable for various applications requiring robust materials with specific optical characteristics .
3,9-Perylenedicarboxylic acid finds significant applications in several scientific fields:
The hydrothermal decarboxylation of 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) represents the most industrially viable route to 3,9-perylenedicarboxylic acid (CAS 6364-19-8). This single-step process involves reacting PTCDA with concentrated potassium hydroxide solution (40g KOH in 200mL H₂O) in an autoclave reactor under precisely controlled conditions. The mixture is heated to 90°C before sealing, then gradually elevated to 200°C over three hours, maintaining intense pressure between 0.2-0.3 MPa (1500-2250 Torr). This high-pressure environment is maintained for 20 hours, facilitating complete dianhydride ring opening and subsequent decarboxylation [1].
Following the reaction period, the system is cooled to ambient temperature and carefully neutralized to pH 8-9 using 10% hydrochloric acid. Initial filtration removes insoluble byproducts, whereupon further acidification of the filtrate to pH 2-3 precipitates the target compound as a crystalline solid. The critical purification step involves washing the filter cake with saturated sodium chloride solution (2×200mL) to remove residual inorganic salts and potassium carboxylates, yielding 31g (77.5% yield) of high-purity 3,9-perylenedicarboxylic acid from 40g PTCDA feedstock [1]. This method's robustness stems from the autoclave's ability to maintain aqueous alkalinity at temperatures far exceeding standard reflux conditions, thereby driving the decarboxylation to completion.
Table 1: Hydrothermal Decarboxylation Reaction Parameters
Parameter | Optimal Value | Function |
---|---|---|
Temperature | 200°C | Enables anhydride hydrolysis and decarboxylation |
Pressure | 0.2-0.3 MPa (1500-2250 Torr) | Maintains aqueous phase for ionic decarboxylation |
Reaction Time | 20 hours | Ensures complete conversion of tetracarboxylate intermediate |
KOH Concentration | 40g in 200mL H₂O | Provides strong alkaline medium for hydrolysis |
Workup Acidification | pH 2-3 with HCl | Precipitates dicarboxylic acid product from carboxylate salt |
Halogen displacement methodologies provide an alternative pathway to 3,9-perylenedicarboxylic acid through nucleophilic substitution of 3,9-dihaloperylene intermediates. Bromination of perylene predominantly yields 3,9-dibromoperylene due to the pronounced electron density at these symmetric bay positions. This regioselectivity stems from perylene's molecular symmetry, where positions 3 and 9 are electronically equivalent and sterically accessible [4]. The dibrominated intermediate undergoes double cyanation when reacted with copper(I) cyanide (CuCN) in high-boiling solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at temperatures ranging from 180-220°C. This Sandmeyer-type transformation replaces both bromine atoms with cyano groups (–CN), yielding 3,9-dicyanoperylene [3] [7].
Subsequent hydrolysis of the nitrile functionalities represents the most critical stage for acid formation. This is optimally achieved through refluxing with concentrated hydrochloric acid (6M HCl) or alkaline hydrogen peroxide solutions (KOH/H₂O₂), which gradually convert the cyano groups to carboxylic acids (–COOH) over 12-48 hours. The hydrolysis efficiency heavily depends on the electron-withdrawing nature of the perylene core, which moderately activates the cyano groups toward nucleophilic attack. While this route offers precise functionalization, its industrial adoption is limited by the multi-step sequence and lower overall yield (typically 40-50%) compared to direct decarboxylation methods. Nevertheless, it remains invaluable for synthesizing electronically modified perylene derivatives where direct carboxylation is impractical [3] [7].
Friedel-Crafts acylation enables direct functionalization of the perylene core through electrophilic aromatic substitution, leveraging the compound's extended π-system. When perylene reacts with acetyl chloride (CH₃COCl) in the presence of Lewis acid catalysts—typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂)—in inert solvents like dichlorobenzene or carbon disulfide, 3,9-diacetylperylene forms as the predominant regioisomer. This selectivity arises from kinetic preference for the most electron-rich positions (3 and 9), mirroring halogenation patterns. The reaction proceeds at 0-5°C initially to control exothermicity, followed by warming to 50-60°C for 4-8 hours to complete the diacylation [3] [7].
Oxidative cleavage of the acetyl groups constitutes the crucial transformation to dicarboxylic acids. Potassium permanganate (KMnO₄) in pyridine-water mixtures serves as the classical oxidant, though sodium hypochlorite (NaOCl) in alkaline medium offers a more cost-effective alternative. The oxidation mechanism involves initial enolization of the acetyl groups, followed by glycol cleavage and further oxidation to carboxylates. Careful acidification with mineral acids then precipitates 3,9-perylenedicarboxylic acid. While this route avoids autoclave equipment, it suffers from lower atom economy compared to decarboxylation due to the expulsion of acetate fragments during oxidation. Typical yields range from 50-65%, heavily dependent on the efficiency of the oxidation step and the purity of the diacetyl intermediate [3] [7].
Table 2: Comparison of Primary Synthetic Routes to 3,9-Perylenedicarboxylic Acid
Method | Key Intermediate | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|
Hydrothermal Decarboxylation | PTCDA | 200°C, 0.3MPa, 20h (autoclave) | 70-80% | Single-step, high purity | Specialized equipment required |
Halogen Displacement | 3,9-Dibromoperylene | CuCN then hydrolysis | 40-50% | Regioselective functionalization | Multi-step, toxic byproducts |
Friedel-Crafts Acylation | 3,9-Diacetylperylene | AlCl₃ then oxidation | 50-65% | Avoids autoclave, versatile intermediates | Low atom economy, oxidation control critical |
Contemporary research focuses on developing sustainable synthetic methodologies that eliminate organic solvents while maintaining high efficiency for perylene derivative synthesis. Mechanochemical approaches utilizing ball milling demonstrate particular promise, where PTCDA and potassium hydroxide undergo solid-state reaction under high-frequency mechanical agitation. This technique leverages the friction and impact energies to promote decarboxylation without bulk solvent, though moderate heating (80-100°C) remains necessary to achieve practical reaction rates. Initial results indicate 60-70% conversion to 3,9-perylenedicarboxylic acid within 6 hours—comparable to hydrothermal methods but with significantly reduced energy input [5] [7].
Catalytic advancements center on imidazole-mediated reactions inspired by perylene diimide synthesis. Zinc acetate (Zn(OAc)₂) catalyzes the ring-opening of PTCDA in molten imidazole at 140-160°C, forming soluble perylene tetracarboxylate intermediates. Subsequent decarboxylation occurs in situ upon extended heating (8-12 hours), though competitive imide formation necessitates careful temperature modulation. Adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances the ionic decarboxylation kinetics by solubilizing perylene intermediates in the molten salt medium. These catalytic systems achieve yields approaching 75% while operating at atmospheric pressure, thus avoiding autoclave requirements. The emerging "green" variant employs potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C, where the base facilitates anhydride hydrolysis while DMSO solubilizes intermediate amic acid salts, enabling moderate yields (55-60%) under exceptionally mild conditions [5] [7].
The hydrothermal decarboxylation mechanism within pressurized reactors involves concerted hydrolysis, carboxylate rearrangement, and CO₂ elimination stages. Initially, hydroxide ions nucleophilically attack the dicarboxyanhydride rings of PTCDA, generating water-soluble perylene tetracarboxylate salts. Under autogenous pressure at 200°C, the carboxylate groups adjacent to the perylene core undergo protodecarboxylation via a six-membered transition state, where potassium ions temporarily coordinate with developing negative charges on the carboxylate oxygens. This metal coordination stabilizes the transition state, lowering the decarboxylation energy barrier from ~45 kcal/mol (uncatalyzed) to ~32 kcal/mol [1].
The pressure parameter critically influences the reaction pathway—below 0.15 MPa, incomplete decarboxylation yields mixtures of mono- and di-carboxylic acids due to inadequate hydration of intermediates. Conversely, exceeding 0.3 MPa promotes competitive hydrolysis of the remaining carboxylic acid groups to phenolic derivatives, diminishing target compound yield. Kinetic studies reveal the decarboxylation step follows first-order kinetics with an activation energy of 105 kJ/mol, explaining the requirement for extended reaction times (20 hours) even at 200°C. Computational modeling confirms that electron density redistribution during decarboxylation selectively stabilizes the 3,9-dicarboxylate isomer due to minimized steric congestion between the bay-positioned carboxylic acid groups. These insights rationalize the empirical optimization of temperature, pressure, and alkali concentration in industrial synthesis [1].
Table 3: Key Physicochemical Properties of 3,9-Perylenedicarboxylic Acid
Property | Value | Measurement Conditions | Significance |
---|---|---|---|
Molecular Formula | C₂₂H₁₂O₄ | - | Determines stoichiometric calculations |
Molecular Weight | 340.33 g/mol | - | Essential for reaction scaling |
Density | 1.538 g/cm³ | Solid state, 25°C | Influences crystal packing in materials |
Boiling Point | 694.3°C at 760 mmHg | Sublimes before boiling | Indicates thermal stability |
Flash Point | 387.7°C | Cleveland open cup | Guides handling safety in industrial settings |
LogP (Partition Coefficient) | 5.13 | Octanol/water system | Predicts solubility in organic matrices |
pKa | 3.03 (predicted) | Aqueous solution | Affects ionization in different pH media |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0